molecular formula C19H14ClN3O2 B6641875 N-(4-(4-Chlorobenzamido)phenyl)nicotinamide

N-(4-(4-Chlorobenzamido)phenyl)nicotinamide

Número de catálogo B6641875
Peso molecular: 351.8 g/mol
Clave InChI: UZDLDTJIXAQSIN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(4-(4-Chlorobenzamido)phenyl)nicotinamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a selective inhibitor of the protein kinase BTK (Bruton’s tyrosine kinase), which plays a crucial role in the development and activation of B cells. TAK-659 has shown promising results in pre-clinical studies and is being investigated as a potential treatment for various autoimmune diseases and B cell malignancies.

Mecanismo De Acción

BTK is a key mediator of B cell receptor (BCR) signaling, which is essential for the development and activation of B cells. BTK is activated upon binding to the BCR, leading to downstream signaling events that promote B cell activation and proliferation. N-(4-(4-Chlorobenzamido)phenyl)nicotinamide inhibits BTK by binding to the ATP-binding site of the kinase domain, preventing its activation and downstream signaling.
Biochemical and Physiological Effects
N-(4-(4-Chlorobenzamido)phenyl)nicotinamide has been shown to have several biochemical and physiological effects. In pre-clinical studies, N-(4-(4-Chlorobenzamido)phenyl)nicotinamide has been found to inhibit B cell activation and proliferation, reduce autoantibody production, and suppress cytokine production. N-(4-(4-Chlorobenzamido)phenyl)nicotinamide has also been shown to induce apoptosis in B cell malignancies, leading to tumor regression.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of N-(4-(4-Chlorobenzamido)phenyl)nicotinamide is its selectivity for BTK, which reduces the risk of off-target effects. N-(4-(4-Chlorobenzamido)phenyl)nicotinamide has also shown good oral bioavailability and pharmacokinetic properties, making it a suitable candidate for clinical development. However, one limitation of N-(4-(4-Chlorobenzamido)phenyl)nicotinamide is its relatively short half-life, which may require frequent dosing or the use of sustained-release formulations.

Direcciones Futuras

There are several potential future directions for the development of N-(4-(4-Chlorobenzamido)phenyl)nicotinamide. One area of interest is the use of N-(4-(4-Chlorobenzamido)phenyl)nicotinamide in combination with other therapies, such as immunomodulatory drugs or checkpoint inhibitors, to enhance its therapeutic efficacy. Another potential application is the use of N-(4-(4-Chlorobenzamido)phenyl)nicotinamide in the treatment of other B cell-mediated diseases, such as rheumatoid arthritis or lupus. Further pre-clinical and clinical studies are needed to fully explore the potential of N-(4-(4-Chlorobenzamido)phenyl)nicotinamide as a therapeutic agent.

Métodos De Síntesis

The synthesis of N-(4-(4-Chlorobenzamido)phenyl)nicotinamide involves several steps, starting with the reaction of 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride. This intermediate product is then reacted with 4-aminophenyl nicotinamide to yield N-(4-(4-Chlorobenzamido)phenyl)nicotinamide. The synthesis process is relatively straightforward and has been optimized for large-scale production.

Aplicaciones Científicas De Investigación

N-(4-(4-Chlorobenzamido)phenyl)nicotinamide has been extensively studied in pre-clinical models, and the results have been promising. In vitro studies have shown that N-(4-(4-Chlorobenzamido)phenyl)nicotinamide is a potent inhibitor of BTK, with an IC50 value of 0.85 nM. In vivo studies have demonstrated that N-(4-(4-Chlorobenzamido)phenyl)nicotinamide effectively inhibits B cell activation and proliferation, leading to a reduction in disease activity in animal models of autoimmune diseases and B cell malignancies.

Propiedades

IUPAC Name

N-[4-[(4-chlorobenzoyl)amino]phenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3O2/c20-15-5-3-13(4-6-15)18(24)22-16-7-9-17(10-8-16)23-19(25)14-2-1-11-21-12-14/h1-12H,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZDLDTJIXAQSIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(4-Chlorobenzamido)phenyl)nicotinamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.